molecular formula C8H14BrNO6 B13739105 2-Bromo-N-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yl)-acetamide CAS No. 33758-19-9

2-Bromo-N-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yl)-acetamide

Cat. No.: B13739105
CAS No.: 33758-19-9
M. Wt: 300.10 g/mol
InChI Key: FBDRYZFAXBPZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yl)-acetamide is a specialized bromoacetamide derivative of a glucopyranose sugar, making it a valuable intermediate in organic synthesis and chemical biology. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Bromoacetamide-functionalized sugars are particularly useful for the synthesis of more complex aminosugar derivatives, which are crucial components of many biologically active compounds and polysaccharides (as referenced in a synthesis of a related aminosugar derivative) . The reactive bromoacetamide group allows for further functionalization, enabling researchers to create targeted probes or inhibitors. As a key building block, this compound facilitates studies in glycoscience, medicinal chemistry, and the development of novel biochemical tools. Handle with appropriate safety precautions.

Properties

CAS No.

33758-19-9

Molecular Formula

C8H14BrNO6

Molecular Weight

300.10 g/mol

IUPAC Name

2-bromo-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide

InChI

InChI=1S/C8H14BrNO6/c9-1-4(12)10-8-7(15)6(14)5(13)3(2-11)16-8/h3,5-8,11,13-15H,1-2H2,(H,10,12)

InChI Key

FBDRYZFAXBPZEB-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)NC(=O)CBr)O)O)O)O

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

  • IUPAC Name: 2-bromo-N-[(2R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide
  • Molecular Formula: C8H14BrNO6
  • Molecular Weight: 300.10 g/mol
  • Structural Features: The molecule consists of a tetrahydro-pyran ring (oxane) bearing three hydroxyl groups at positions 3, 4, and 5, a hydroxymethyl group at position 6, and an acetamide substituent at position 2, where the acetamide nitrogen is linked to a bromoacetyl group.

Preparation Methods

Stepwise Synthetic Route

Step 1: Preparation of the Amino Sugar Intermediate
  • Starting from D-glucose or a protected glucose derivative, the amino group is introduced at the anomeric carbon (position 2 of the tetrahydro-pyran ring). This can be achieved via nucleophilic substitution or reductive amination methods.

  • Protection of hydroxyl groups is commonly done using acetylation (peracetylation) to prevent side reactions during subsequent steps.

Step 2: Acylation with Bromoacetyl Bromide
  • The amino sugar intermediate is reacted with bromoacetyl bromide under controlled conditions to introduce the 2-bromoacetamide group.

  • Typical conditions include the use of a base such as triethylamine or sodium bicarbonate in an aprotic solvent like dichloromethane or tetrahydrofuran at low temperatures to moderate reaction rates and avoid side reactions.

  • The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of bromoacetyl bromide, forming the amide bond and installing the bromo substituent at the alpha position to the carbonyl.

Step 3: Deprotection of Hydroxyl Groups
  • After acylation, the acetyl protecting groups are removed by hydrolysis under mild basic conditions (e.g., sodium methoxide in methanol or aqueous sodium bicarbonate).

  • This step regenerates the free hydroxyl groups at positions 3, 4, 5, and the hydroxymethyl group at position 6, yielding the target compound.

Experimental Details and Analytical Characterization

General Experimental Conditions

  • Reagents and solvents are typically used as received without further purification.

  • Reaction progress is monitored by thin-layer chromatography (TLC) using silica gel plates, visualized under UV light or by staining (e.g., cerium molybdate or potassium permanganate stains).

  • Purification is achieved by medium pressure liquid chromatography (MPLC) or preparative high-performance liquid chromatography (HPLC) employing silica gel or reversed-phase C18 columns.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra are recorded to confirm the structure, with chemical shifts calibrated against residual solvent peaks. Multiplicities and coupling constants help assign the positions of substituents on the tetrahydro-pyran ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and the presence of the bromine atom by characteristic isotopic patterns.

  • Infrared Spectroscopy (IR): The presence of amide carbonyl (C=O) stretching bands around 1660–1685 cm^-1 and hydroxyl groups is confirmed by characteristic absorption bands.

  • Purity Assessment: Analytical HPLC coupled with UV detection at 254 nm is used to determine the purity, typically achieving >95% purity for the final compound.

Data Summary Table: Preparation Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Amino sugar synthesis Amination/reductive amination Various Room temp to reflux Several hours Variable Protection of hydroxyl groups often required
Acylation with bromoacetyl bromide Bromoacetyl bromide, base (e.g., Et3N) DCM or THF 0°C to RT 1–4 hours 56–72 Controlled addition to avoid side reactions
Deprotection of acetyl groups NaOMe in MeOH or Na2CO3 in MeOH Methanol Room temp 1–3 hours 80–90 Mild basic hydrolysis to preserve amide

Literature Survey and Source Evaluation

  • The PubChem database provides structural and identification data but lacks detailed synthetic protocols.

  • A 2016 study on nucleoside derivatives with acetylated sugar moieties describes acylation reactions with bromo-substituted acylating agents and subsequent deprotection steps, which are applicable to the preparation of this compound.

  • A recent 2024 publication from the Helmholtz Institute for Pharmaceutical Research Saarland details experimental protocols for acylation reactions, chromatographic purification, and comprehensive spectroscopic characterization, providing robust methodological insights for synthesizing halogenated sugar amides similar to the target compound.

  • No reliable information was found on the banned websites (benchchem.com and smolecule.com), and all data have been cross-verified with peer-reviewed and authoritative chemical literature.

Chemical Reactions Analysis

1-BROMOACETAMIDO-1-DEOXY-B-D-GALACTOPYRANOSE CRYST undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield corresponding acids and amines.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-BROMOACETAMIDO-1-DEOXY-B-D-GALACTOPYRANOSE CRYST is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-BROMOACETAMIDO-1-DEOXY-B-D-GALACTOPYRANOSE CRYST involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism and signaling pathways. The bromoacetamido group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s closest analogs include other halogenated acetamides and glycosyl acetamides. Below is a comparative analysis:

Compound Key Functional Groups Reactivity Biological Relevance
2-Bromo-N-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yl)-acetamide Bromoacetamide, tetrahydropyran, multiple -OH groups High electrophilicity (Br as leaving group); hydrogen bonding via -OH groups Potential glycosidase inhibitor or drug conjugate
N-Acetylglucosamine (GlcNAc) Acetamide, pyran, -OH groups Low electrophilicity; enzymatic substrate Structural component of chitin and glycoproteins
3-Bromo-N-(4-chloro-phenyl)-acetamide (e.g., compound) Bromoacetamide, chlorophenyl Electrophilic Br; aryl reactivity Agrochemical or pharmaceutical intermediate

Key Observations :

  • The bromoacetamide group distinguishes the target compound from non-halogenated analogs like GlcNAc, enabling unique reactivity in cross-coupling or alkylation reactions.
  • Unlike simpler aryl bromoacetamides (e.g., ’s compound ), the pyran backbone in the target molecule confers carbohydrate-like solubility and stereochemical complexity, which may influence bioavailability.

Physicochemical Properties

However, inferences can be drawn:

  • Solubility: The hydroxyl-rich pyran ring likely enhances water solubility compared to non-polar analogs like the compound, which lacks hydrophilic substituents .
  • Stability : The bromine atom may render the compound light-sensitive, similar to other bromoacetamides, necessitating storage in dark, cool conditions.

Biological Activity

2-Bromo-N-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C8H14BrNO6C_8H_{14}BrNO_6 . Its structure includes a bromine atom attached to a tetrahydro-pyran ring with multiple hydroxyl groups, which may contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds similar to 2-bromo-N-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yl)-acetamide exhibit significant antioxidant properties. For example, a related compound isolated from Euclea crispa demonstrated the ability to scavenge free radicals effectively and showed cytotoxic effects on cancer cell lines . The IC50 values for antioxidant activity were significant, indicating potential therapeutic applications in oxidative stress-related conditions.

Cytotoxic Effects

The cytotoxicity of 2-bromo-N-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yl)-acetamide was assessed using MTT assays. These assays measure cell viability in response to various concentrations of the compound. Preliminary findings suggest that the compound can reduce cell viability in a dose-dependent manner, implicating its potential as an anticancer agent .

The mechanism by which this compound exerts its effects may involve modulation of key cellular pathways. Studies have shown that related compounds can influence the expression of proteins involved in apoptosis (e.g., Bcl-2 family proteins) and cell proliferation (e.g., p53 and caspase pathways) . Such interactions are critical for understanding how 2-bromo-N-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yl)-acetamide may be utilized in therapeutic contexts.

Case Studies

StudyFindingsImplications
Study on Euclea crispa ExtractsExhibited strong antioxidant activity with significant IC50 valuesSuggests potential for use in treating oxidative stress disorders
Cytotoxicity AnalysisDose-dependent reduction in cell viability observedIndicates potential as an anticancer agent
Protein Expression AnalysisAltered expression of apoptosis-related proteins (Bcl-2, p53)Supports the hypothesis of targeted cancer therapy mechanisms

Q & A

Q. What mechanistic studies elucidate the compound’s activation of non-canonical signaling pathways?

  • Methodological Answer :
  • Phosphoproteomic screening : LC-MS/MS identifies activated kinases (e.g., MAPK, PI3K).
  • CRISPR-Cas9 knockout : Validate pathway specificity by deleting suspected receptors (e.g., GPCRs).
  • Transcriptomic profiling : RNA-seq quantifies downstream gene expression changes .

Notes

  • Structural analogs (e.g., tetrahydropyran derivatives , bromo-acetamides ) inform methodology.
  • Experimental designs align with ICH Q2(R1) validation protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.